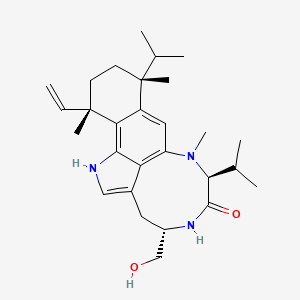
Teleocidin B-2
Vue d'ensemble
Description
Teleocidin B-2 is a member of the teleocidin family, which are terpene indole compounds isolated from Streptomyces bacteria. These compounds are known for their potent activation of protein kinase C (PKC), a family of enzymes involved in various cellular processes. The unique structure and robust bioactivity of this compound have attracted significant attention from researchers in natural product chemistry and pharmacology .
Applications De Recherche Scientifique
Teleocidin B-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and enzymatic reactions.
Biology: Acts as a potent activator of protein kinase C, making it valuable in studying signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of novel PKC activators and other bioactive compounds.
Mécanisme D'action
Orientations Futures
The accumulated information on Teleocidin B-2 has facilitated the identification of the enzymatic reactions in its biosynthesis . New developments in structural biology have strongly aided efforts to clarify the finer points of these reactions . This new knowledge will benefit future engineering studies to create unnatural PKC activators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of teleocidin B-2 involves a unified and modular approach that proceeds in 11 steps. The known biosynthetic precursor, indolactam V, is accessed through electrochemical amination, copper-mediated aziridine opening, and base-induced macrolactamization. The synthesis also features C-H borylation and a Sigman-Heck transformation to achieve convergent, stereocontrolled synthesis .
Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces bacteria. The biosynthetic gene cluster responsible for teleocidin B production includes genes encoding a non-ribosomal peptide synthetase, P450 oxygenase, and prenyltransferase .
Analyse Des Réactions Chimiques
Types of Reactions: Teleocidin B-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for specific enzymatic reactions, such as terpene cyclization triggered by C-N bond formation by P450 oxygenase, prenylation by prenyltransferase, and methylation by methyltransferase .
Common Reagents and Conditions:
Oxidation: P450 oxygenase
Reduction: Various reducing agents
Substitution: Copper-mediated aziridine opening
Major Products: The major products formed from these reactions include various teleocidin analogs and derivatives, which are often used in further biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Lyngbyatoxin A: Another potent PKC activator isolated from cyanobacteria.
Indolactam V: The biosynthetic precursor to teleocidin B-2.
Vinblastine: A microtubule dynamics inhibitor with a similar indole structure.
Uniqueness: this compound is unique due to its specific structure, which includes an indole ring fused with a nine-membered lactam ring. This structure confers high specificity and potency in activating protein kinase C, distinguishing it from other PKC activators .
Propriétés
IUPAC Name |
(6S,9S,14R,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-FENHPFPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@@]4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241778 | |
| Record name | Teleocidin B 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95189-05-2 | |
| Record name | Teleocidin B 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teleocidin B 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELEOCIDIN B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ09995LIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


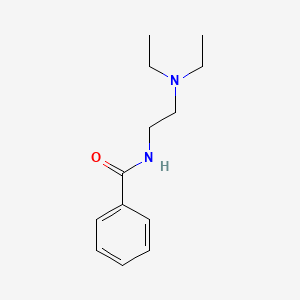

![4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
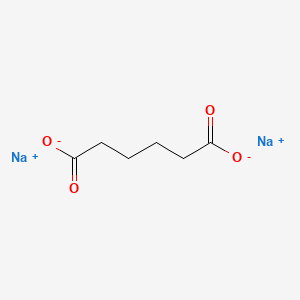
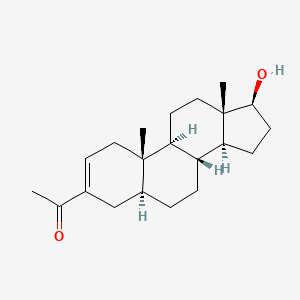

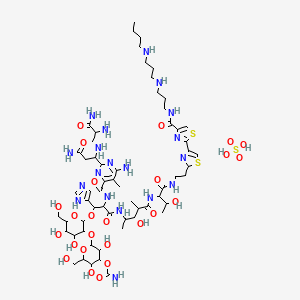

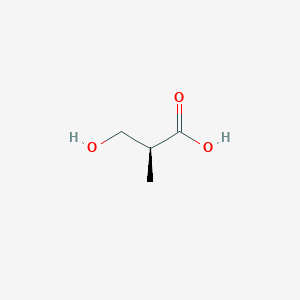
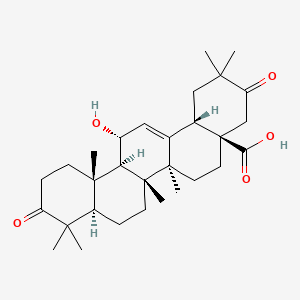
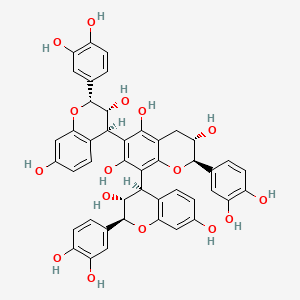

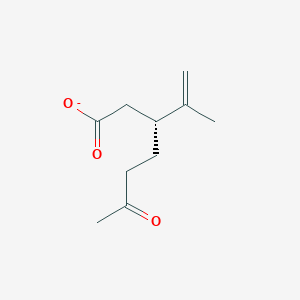
![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)
